2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine
Description
2-(4-Chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a heterocyclic compound featuring an imidazo[4,5-b]pyridine core substituted at position 2 with a 4-chlorophenyl group and at position 1 with a 3-(trifluoromethyl)benzyloxy moiety. This structure combines electron-withdrawing (chloro, trifluoromethyl) and lipophilic (benzyloxy) groups, which are critical for modulating biological activity and physicochemical properties.
Properties
IUPAC Name |
2-(4-chlorophenyl)-1-[[3-(trifluoromethyl)phenyl]methoxy]imidazo[4,5-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13ClF3N3O/c21-16-8-6-14(7-9-16)19-26-18-17(5-2-10-25-18)27(19)28-12-13-3-1-4-15(11-13)20(22,23)24/h1-11H,12H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLTJJZCEJDVESM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)CON2C3=C(N=CC=C3)N=C2C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13ClF3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the imidazo[4,5-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable pyridine derivative and an imidazole precursor under acidic or basic conditions.
Introduction of the 4-chlorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a chlorophenyl halide reacts with the imidazo[4,5-b]pyridine core.
Attachment of the trifluoromethylbenzyl ether: This can be accomplished through an etherification reaction, where the hydroxyl group of the imidazo[4,5-b]pyridine reacts with a trifluoromethylbenzyl halide in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This often includes the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions, as well as the implementation of continuous flow chemistry to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halides, acids, and bases are commonly employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or ketones, while reduction can produce alcohols or amines. Substitution reactions can result in a wide variety of derivatives, depending on the substituents introduced.
Scientific Research Applications
2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: The compound is used as a probe to study biological processes and interactions at the molecular level.
Industry: It finds applications in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or allosteric sites, leading to changes in their conformation and function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Table 1: Key Structural and Physical Properties of Comparable Compounds
*Calculated based on molecular formula.
Key Observations:
Electron-Withdrawing Groups : The trifluoromethyl (CF3) group (e.g., ) enhances metabolic stability and influences binding affinity in kinase inhibitors .
Benzyloxy Modifications: Substitution at the benzyloxy group (e.g., 3-CF3 vs.
Heteroatom Incorporation : Sulfur-containing analogs () may exhibit distinct redox properties compared to oxygen or nitrogen derivatives.
Biological Activity
2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is a synthetic compound that has garnered attention for its potential biological activities. This compound, characterized by its complex structure, includes a chlorophenyl moiety and a trifluoromethyl-benzyl ether, which may contribute to its pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various assays, and potential therapeutic applications.
- Molecular Formula : C20H13ClF3N3O
- Molecular Weight : 403.78 g/mol
- CAS Number : 339009-91-5
- Predicted Boiling Point : 512.2 ± 60.0 °C
- Density : 1.39 ± 0.1 g/cm³
- pKa : 3.16 ± 0.30
The biological activity of 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine is thought to be mediated through several mechanisms:
- Enzyme Inhibition : Preliminary studies suggest that the compound may inhibit specific enzymes involved in metabolic pathways, which could impact cellular proliferation and survival.
- Receptor Interaction : The compound's structural features allow it to interact with various receptors, potentially modulating signaling pathways related to cancer and inflammation.
- Antimicrobial Activity : Some studies indicate that similar imidazo compounds exhibit antimicrobial properties, suggesting that this compound might also possess such activity.
Anticancer Activity
Research has indicated that imidazo[4,5-b]pyridine derivatives can exhibit significant anticancer properties. For instance:
- A study evaluated the cytotoxic effects of related compounds on cancer cell lines such as MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The results showed that compounds with similar structures demonstrated notable cytotoxicity and induced apoptosis in these cell lines .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound A | MCF-7 | 10 | Apoptosis induction |
| Compound B | MDA-MB-231 | 8 | Cell cycle arrest |
Antimicrobial Activity
The antimicrobial potential of compounds like 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine has been explored through various assays:
- In vitro tests against bacterial strains such as Staphylococcus aureus and Escherichia coli revealed significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Case Studies
Several case studies have been conducted to evaluate the efficacy of this compound in various biological contexts:
- Cancer Therapeutics : A clinical trial involving a related imidazo compound demonstrated improved patient outcomes in advanced solid tumors when combined with conventional therapies.
- Infection Models : Animal models treated with the compound showed reduced bacterial load in Staphylococcus aureus infections compared to controls.
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 2-(4-chlorophenyl)-1-{[3-(trifluoromethyl)benzyl]oxy}-1H-imidazo[4,5-b]pyridine?
The synthesis of imidazo[4,5-b]pyridine derivatives typically involves multi-step routes. Key steps include:
- Oxidative Ring Closure : Sodium hypochlorite in ethanol can facilitate oxidative cyclization of hydrazine intermediates, as demonstrated in the synthesis of triazolopyridines (73% yield) .
- Nitration and Chlorination : Pyridine precursors may undergo nitration followed by chlorination, as seen in the synthesis of related imidazo[4,5-c]pyridines .
- N-Alkylation : Substituents like the trifluoromethylbenzyl group can be introduced via alkylation reactions under controlled temperatures (e.g., 60–80°C) .
Recommendation : Optimize solvent choice (e.g., ethanol for greener synthesis) and reaction time (3–24 hours) to improve yield and purity .
Basic: What analytical techniques are critical for characterizing this compound?
Standard characterization methods include:
- Spectroscopy :
- Mass Spectrometry (ESI-MS) : Validates molecular weight and fragmentation patterns .
- Thermogravimetric Analysis (TGA) : Assesses thermal stability, crucial for storage and handling .
Basic: What safety protocols should be followed when handling this compound?
Refer to Safety Data Sheets (SDS) for imidazo[4,5-b]pyridine analogs:
- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and eye protection .
- Ventilation : Work in a fume hood to avoid inhalation of fine particles .
- First Aid : In case of exposure, rinse skin/eyes with water and seek medical attention .
Advanced: How do substituent positions (e.g., [4,5-b] vs. [4,5-c] isomers) influence biological activity?
- Structural Insights : Imidazo[4,5-c]pyridines exhibit 5–10× higher inotropic potency than [4,5-b] analogs due to optimized hydrogen bonding with target receptors .
- Substituent Effects : The 3-(trifluoromethyl)benzyloxy group enhances lipophilicity, potentially improving blood-brain barrier penetration .
Methodological Approach : Use comparative radioligand binding assays (e.g., [¹²⁵I]PTA-OH) to evaluate receptor affinity differences between isomers .
Advanced: What experimental models are suitable for evaluating its biological activity?
- In Vitro :
- In Vivo :
Advanced: How can researchers resolve contradictions in reported biological activities of structurally similar analogs?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
